

imipramine pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Imipramine Hydrochloride

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Summary of Imipramine Pharmacokinetic Properties

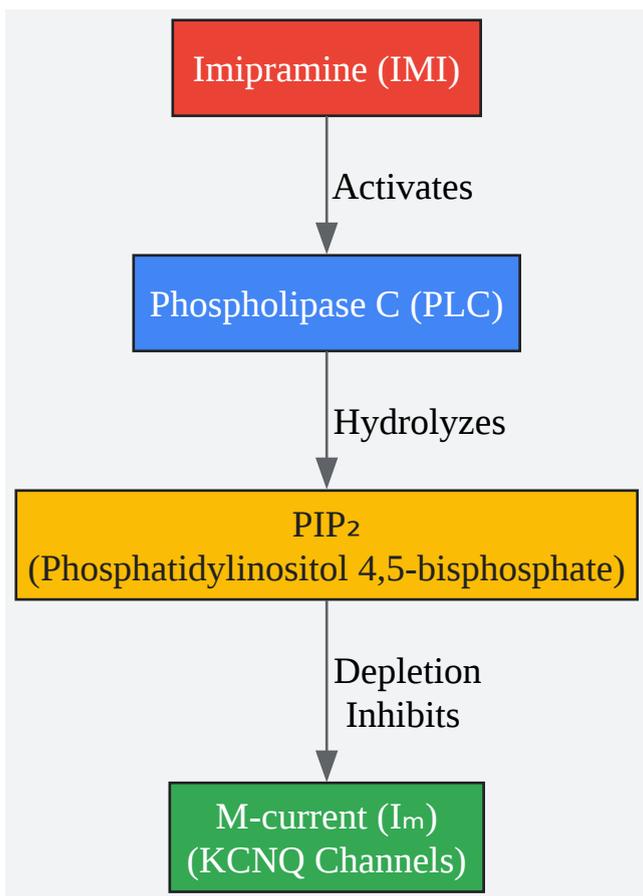
Parameter	Details
Metabolizing Enzymes	Primarily CYP2C19 [1]; also listed as a drug affected by age-related decreases in hepatic metabolism [2].
Metabolite	Desipramine (active metabolite) [2].
Impact of Genetic Polymorphism	CYP2C19 poor metabolizers have reduced enzyme activity, potentially leading to altered drug concentrations [1].
Age-Related Changes	Hepatic metabolism decreases with age, requiring potential dose adjustments in older adults [2].

Detailed Experimental Insights

For a deeper understanding, here are methodologies and findings from key research areas.

1. Cellular Mechanism of Action A study investigated imipramine's intracellular action on M-type potassium channels (KCNQ) in rat superior cervical ganglion neurons [3].

- **Experimental Protocol:** Researchers used the **whole-cell patch-clamp technique** to record M-current (I_M). Cells were voltage-clamped, and currents were measured during drug application. Key reagents included:
 - **Imipramine (10 μM)**
 - **U73122**, a phospholipase C (PLC) inhibitor
 - **GDP β S**, a G-protein signaling blocker
 - **PIP₂**, applied intracellularly
- **Key Finding:** Imipramine inhibits the M current by activating a **G-protein-independent PLC pathway**, leading to a decrease in membrane PIP₂ concentrations [3]. This pathway can be visualized below.

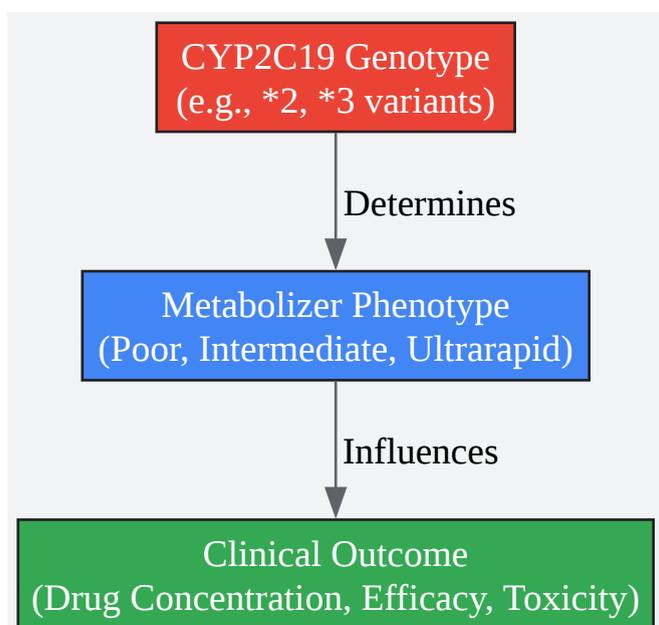


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Imipramine inhibits M-current via PLC-mediated PIP₂ depletion [3].

2. Genetic Influences on Metabolism Clinical observations confirm the importance of pharmacogenetics in imipramine metabolism [1].

- **Key Enzymes:** The metabolism of imipramine to its active metabolite, desipramine, is influenced by the **CYP2C19** enzyme [1].
- **Clinical Implication:** Genetic polymorphisms (e.g., CYP2C19*2, CYP2C19*3) can result in **poor metabolizer** phenotypes. These individuals may experience higher concentrations of imipramine, increasing the risk of side effects and requiring lower doses [1]. The relationship between genotype and metabolic phenotype is shown below.



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Genetic polymorphisms in CYP2C19 significantly influence imipramine metabolism and clinical outcomes [1].

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References

1. Genetic Factors in Drug Metabolism | AAFP [aafp.org]
2. in Older Adults - Geriatrics - Merck Manual... Pharmacokinetics [merckmanuals.com]
3. The antidepressant imipramine inhibits M current by ... [pmc.ncbi.nlm.nih.gov]

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